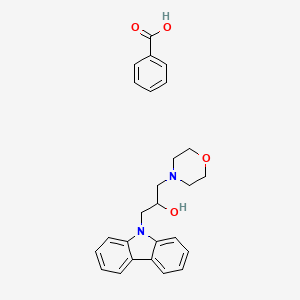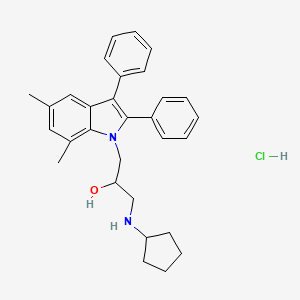
1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol; benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-Carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol; benzoic acid (1CMPB) is a novel compound that has recently been identified as a potent inhibitor of phosphodiesterase-4 (PDE4). It is a member of the carbazole family of compounds, which have been used for many years as pharmaceuticals and agrochemicals. 1CMPB has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, 1CMPB has been found to possess several unique properties, such as the ability to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS).
Wirkmechanismus
1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol; benzoic acid acts as an inhibitor of PDE4, an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. PDE4 is responsible for the breakdown of cAMP, a key messenger molecule involved in a variety of cellular processes, such as inflammation, cell growth, and apoptosis. By inhibiting PDE4, 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol; benzoic acid increases cAMP levels in cells, leading to a decrease in the activity of inflammatory enzymes, such as COX-2 and LOX, and a decrease in the expression of pro-inflammatory genes, such as NF-κB and AP-1.
Biochemical and Physiological Effects
1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol; benzoic acid has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol; benzoic acid has anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol; benzoic acid has been found to possess several unique properties, such as the ability to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). In vivo studies have demonstrated that 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol; benzoic acid is able to reduce inflammation and the expression of pro-inflammatory genes in mice.
Vorteile Und Einschränkungen Für Laborexperimente
1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol; benzoic acid has several advantages for use in laboratory experiments. It is a potent inhibitor of PDE4 and has been shown to increase cAMP levels in cells. In addition, 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol; benzoic acid has been found to possess several unique properties, such as the ability to modulate the activity of several enzymes, including COX-2, LOX, and NOS. Furthermore, 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol; benzoic acid is relatively inexpensive and easy to synthesize. However, 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol; benzoic acid is not water soluble, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol; benzoic acid has potential applications in the treatment of a variety of diseases and conditions, including inflammation, cancer, and neurodegenerative diseases. In addition, 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol; benzoic acid could be used as a tool to study the effects of PDE4 inhibition on the activity of other enzymes and the expression of pro-inflammatory genes. Further research is needed to better understand the mechanism of action of 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol; benzoic acid and to identify its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol; benzoic acid in humans. Finally, further research is needed to identify new analogues of 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol; benzoic acid that may possess improved activity and/or increased solubility.
Synthesemethoden
1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol; benzoic acid can be synthesized from the reaction of 4-morpholine-3-yl-1-carbazole-9-carboxylic acid and benzoic acid in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA). The reaction is carried out in dichloromethane (DCM) at room temperature for 15 minutes. The reaction mixture is then purified by column chromatography, followed by crystallization from a methanol/water mixture. The final product is a white crystalline solid with a melting point of 150°C.
Wissenschaftliche Forschungsanwendungen
1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol; benzoic acid has been used in a variety of scientific research applications. It has been used to study the effects of PDE4 inhibition on the expression of inflammatory cytokines and the activity of inflammatory enzymes, such as COX-2, LOX, and NOS. In addition, 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol; benzoic acid has been used to study the effects of PDE4 inhibition on the activity of other enzymes, such as tyrosine hydroxylase and G-protein-coupled receptors. 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol; benzoic acid has also been used to study the effects of PDE4 inhibition on the expression of pro-inflammatory genes, such as NF-κB and AP-1.
Eigenschaften
IUPAC Name |
benzoic acid;1-carbazol-9-yl-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2.C7H6O2/c22-15(13-20-9-11-23-12-10-20)14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21;8-7(9)6-4-2-1-3-5-6/h1-8,15,22H,9-14H2;1-5H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONSDSZZTVQINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.C1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-tert-butylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6486473.png)
![N-[(furan-2-yl)methyl]-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine](/img/structure/B6486477.png)
![ethyl 4-(3,4-dimethylphenyl)-2-[3-(4-methylpiperazin-1-yl)propanamido]thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6486480.png)
![ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate; oxalic acid](/img/structure/B6486486.png)
![1,4-dimethyl 2-[2-(azepan-1-yl)acetamido]benzene-1,4-dicarboxylate; oxalic acid](/img/structure/B6486492.png)
![1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-amine; 2-(adamantan-1-yl)propanedioic acid](/img/structure/B6486500.png)
![1-[2-(4-chlorophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6486507.png)
![1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[2-(4-ethylphenoxy)ethoxy]propan-2-ol hydrochloride](/img/structure/B6486514.png)
![N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide](/img/structure/B6486516.png)

![N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide](/img/structure/B6486529.png)

![ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride](/img/structure/B6486554.png)
![(5Z)-5-(hydroxyimino)-7-[(piperidin-1-yl)methyl]-5,8-dihydroquinolin-8-one dihydrochloride](/img/structure/B6486561.png)